molecular formula C15H18N4OS2 B5463703 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide

货号 B5463703
分子量: 334.5 g/mol
InChI 键: XLLKHSYKDSOVBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, also known as CYT387, is a novel small molecule inhibitor of Janus kinase (JAK) signaling pathway. This compound has shown promising therapeutic potential in various preclinical and clinical studies for the treatment of inflammatory and autoimmune diseases, as well as hematological malignancies.

作用机制

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide exerts its pharmacological effects by selectively inhibiting the JAK signaling pathway. JAKs are intracellular tyrosine kinases that play a crucial role in the regulation of immune and inflammatory responses, as well as hematopoiesis. Inhibition of JAKs by N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide leads to the suppression of cytokine signaling, which is responsible for the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and physiological effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been shown to effectively suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical studies. In addition, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in hematological malignancies.

实验室实验的优点和局限性

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has several advantages for laboratory experiments, such as its high potency and selectivity for JAK inhibition, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide also has some limitations, such as its potential for off-target effects and toxicity at higher doses.

未来方向

There are several future directions for the research and development of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide. One potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the evaluation of its combination therapy with other drugs for the treatment of hematological malignancies. Furthermore, the development of novel JAK inhibitors with improved pharmacological properties and selectivity is also an important future direction in this field.
In conclusion, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide is a promising small molecule inhibitor of JAK signaling pathway with potential therapeutic applications in various inflammatory and autoimmune diseases, as well as hematological malignancies. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

合成方法

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide involves the condensation of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-chloro-2-pyridinethiol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide.

科学研究应用

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide has been extensively studied in various preclinical and clinical studies for its therapeutic potential in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological malignancies, such as myelofibrosis and leukemia.

属性

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c20-12(10-21-13-8-4-5-9-16-13)17-15-19-18-14(22-15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLKHSYKDSOVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。